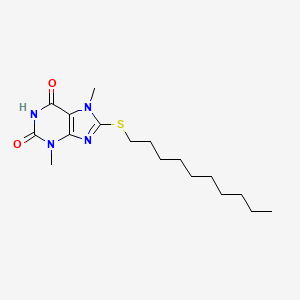

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a decylsulfanyl group attached to the purine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,7-dimethylxanthine and decylthiol.

Formation of Intermediate: The first step involves the reaction of 3,7-dimethylxanthine with a suitable halogenating agent (e.g., bromine or chlorine) to form a halogenated intermediate.

Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with decylthiol in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.

Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles (e.g., amines, alcohols); reactions are conducted in the presence of a base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Corresponding substituted purine derivatives

Scientific Research Applications

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other purine derivatives such as caffeine, theobromine, and theophylline.

Uniqueness: The presence of the decylsulfanyl group distinguishes it from other purine derivatives, imparting unique chemical and biological properties.

Biological Activity

8-(Decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anti-inflammatory and antioxidant effects. The following sections will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C19H32N4O2S

- Molecular Weight : 380.55 g/mol

- CAS Number : 25934-58-1

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

-

Antioxidant Activity :

- Studies have indicated that purine derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to protective effects against various diseases.

-

Anti-inflammatory Effects :

- Similar compounds have been documented to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar properties.

-

Cytotoxicity :

- Preliminary studies have shown that certain purine derivatives can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms of action remain under investigation but may involve apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Inhibition of cytokines | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

Several studies have investigated the biological activity of purine derivatives similar to this compound:

-

Study on Antioxidant Properties :

- A study evaluated the antioxidant capacity of various purine derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential for compounds within this class.

-

Anti-inflammatory Mechanisms :

- Research focused on the anti-inflammatory effects of related purines demonstrated a decrease in TNF-alpha and IL-6 levels in treated macrophages. This points towards a potential therapeutic application for inflammatory diseases.

-

Cytotoxicity Assays :

- In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that certain derivatives led to dose-dependent cytotoxicity. The mechanism was hypothesized to involve mitochondrial dysfunction and subsequent apoptosis.

Properties

CAS No. |

25934-58-1 |

|---|---|

Molecular Formula |

C17H28N4O2S |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

8-decylsulfanyl-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C17H28N4O2S/c1-4-5-6-7-8-9-10-11-12-24-17-18-14-13(20(17)2)15(22)19-16(23)21(14)3/h4-12H2,1-3H3,(H,19,22,23) |

InChI Key |

GAAPNDHMKKDURC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.